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Compound of Interest

Compound Name: Antifungal agent 108

Cat. No.: B15579935 Get Quote

The designation "Antifungal agent 108" refers to at least two distinct chemical entities that

have demonstrated notable activity against pathogenic fungi. This document provides detailed

application notes and protocols for the synthesis of both compounds, catering to researchers,

scientists, and drug development professionals. The first, a potent imidazo[1,2-b]pyridazine

derivative, shows significant efficacy against Madurella mycetomatis, the primary causative

agent of eumycetoma. The second, a geranyl-substituted imidazole, exhibits strong activity

against various dermatophytes and pathogenic yeasts.

Antifungal Agent 108 (Compound 14d): An
Imidazo[1,2-b]pyridazine Derivative
Chemical Name: 2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-(thiophen-2-yl)-6-(4-

fluorophenyl)imidazo[1,2-b]pyridazine

This compound has emerged as a promising candidate for the treatment of eumycetoma, a

neglected tropical disease. Its synthesis involves a multi-step pathway, culminating in the

formation of the core imidazo[1,2-b]pyridazine scaffold followed by subsequent

functionalization.

Synthetic Pathway Overview
The synthesis of Antifungal Agent 108 (compound 14d) is a linear sequence starting from

commercially available materials. The key steps involve the construction of the imidazo[1,2-
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b]pyridazine core via a condensation reaction, followed by Suzuki coupling to introduce the

thiophene moiety, and finally, a nucleophilic substitution to append the piperazine side chain.

3-amino-6-chloropyridazine

6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine

 Condensation 

2-bromo-1-(4-fluorophenyl)ethan-1-one 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine

 Suzuki Coupling 

Thiophene-2-boronic acid
Antifungal Agent 108 (Compound 14d)

 Nucleophilic Substitution 

1-(2-hydroxyethyl)piperazine

Click to download full resolution via product page

Caption: Synthetic pathway for Antifungal Agent 108 (Compound 14d).

Experimental Protocols
Step 1: Synthesis of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine

Materials: 3-amino-6-chloropyridazine, 2-bromo-1-(4-fluorophenyl)ethan-1-one, ethanol.

Procedure:

To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromo-1-(4-

fluorophenyl)ethan-1-one (1.1 eq).

Reflux the mixture for 4 hours.

Cool the reaction mixture to room temperature.

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum

to afford the title compound.

Step 2: Synthesis of 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine
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Materials: 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine, thiophene-2-boronic acid,

tetrakis(triphenylphosphine)palladium(0), sodium carbonate, 1,4-dioxane, water.

Procedure:

In a round-bottom flask, combine 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (1.0

eq), thiophene-2-boronic acid (1.5 eq), and sodium carbonate (2.0 eq).

Add a 3:1 mixture of 1,4-dioxane and water.

Degas the mixture with argon for 15 minutes.

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture at 90 °C for

12 hours under an argon atmosphere.

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of Antifungal Agent 108 (Compound 14d)

Materials: 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine, 1-(2-

hydroxyethyl)piperazine, N,N-diisopropylethylamine (DIPEA), dimethyl sulfoxide (DMSO).

Procedure:

To a solution of 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine (1.0 eq) in

DMSO, add 1-(2-hydroxyethyl)piperazine (2.0 eq) and DIPEA (3.0 eq).

Heat the reaction mixture at 120 °C for 24 hours.

Cool the mixture to room temperature and pour it into ice water.

Collect the precipitate by filtration, wash with water, and purify by column chromatography

on silica gel to yield the final product.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15579935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
Compound Step Yield (%) Melting Point (°C)

6-chloro-2-(4-

fluorophenyl)imidazo[

1,2-b]pyridazine

1 85 210-212

2-(4-fluorophenyl)-6-

(thiophen-2-

yl)imidazo[1,2-

b]pyridazine

2 75 198-200

Antifungal Agent 108

(Compound 14d)
3 60 180-182

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Antifungal Agent AFK-108: A Geranyl Imidazole
Derivative
Chemical Name: 1-((2E,6E)-3,7-dimethylocta-2,6-dien-1-yl)-1H-imidazole

AFK-108 is a novel imidazole derivative with a hydrophobic geranyl substituent, demonstrating

potent fungicidal activity. Its synthesis is a straightforward process involving the alkylation of

imidazole with geranyl bromide.

Synthetic Pathway Overview
The synthesis of AFK-108 is a single-step reaction where the nucleophilic nitrogen of the

imidazole ring attacks the electrophilic carbon of geranyl bromide, leading to the formation of

the N-alkylated product.
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Caption: Synthetic pathway for AFK-108.

Experimental Protocol
Synthesis of 1-((2E,6E)-3,7-dimethylocta-2,6-dien-1-yl)-1H-imidazole (AFK-108)

Materials: Imidazole, sodium hydride (60% dispersion in mineral oil), geranyl bromide,

anhydrous N,N-dimethylformamide (DMF).

Procedure:

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a

solution of imidazole (1.0 eq) in anhydrous DMF dropwise.

Allow the mixture to stir at room temperature for 30 minutes.

Cool the reaction mixture back to 0 °C and add geranyl bromide (1.1 eq) dropwise.

Let the reaction warm to room temperature and stir for 12 hours.

Quench the reaction by the slow addition of water.

Extract the aqueous layer with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain AFK-108 as an

oil.
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Quantitative Data
Compound Step Yield (%) Physical State

1-((2E,6E)-3,7-

dimethylocta-2,6-dien-

1-yl)-1H-imidazole

(AFK-108)

1 70 Oil

Note: The yield is typical and may be optimized by adjusting reaction conditions.

Safety Precautions
All synthetic procedures should be performed in a well-ventilated fume hood. Appropriate

personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should

be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data

Sheets (SDS) before use. Sodium hydride is a highly reactive and flammable solid; it should be

handled under an inert atmosphere.

To cite this document: BenchChem. [Unraveling the Synthesis of Antifungal Agent 108: A Tale
of Two Molecules]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579935#methods-for-synthesizing-antifungal-
agent-108]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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